2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid
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Overview
Description
2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid is an organic compound with a complex structure that includes a dimethylamino group and a dimethylphenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid typically involves the reaction of 4-(Dimethylamino)-2,6-dimethylbenzaldehyde with a suitable acetic acid derivative. One common method is the Knoevenagel condensation, where the aldehyde reacts with malonic acid in the presence of a base such as piperidine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods and the use of catalysts can also be employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The compound may also participate in signaling pathways, influencing cellular processes such as inflammation and pain perception .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 2,6-Dimethylphenylacetic acid
- N,N-Dimethylglycine
Uniqueness
2-[4-(Dimethylamino)-2,6-dimethylphenyl]acetic acid is unique due to the presence of both dimethylamino and dimethylphenyl groups, which confer distinct chemical properties and biological activities. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[4-(dimethylamino)-2,6-dimethylphenyl]acetic acid |
InChI |
InChI=1S/C12H17NO2/c1-8-5-10(13(3)4)6-9(2)11(8)7-12(14)15/h5-6H,7H2,1-4H3,(H,14,15) |
InChI Key |
XAZOGGQSYUTPDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=O)O)C)N(C)C |
Origin of Product |
United States |
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